

Gosogliptin discovery and development

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

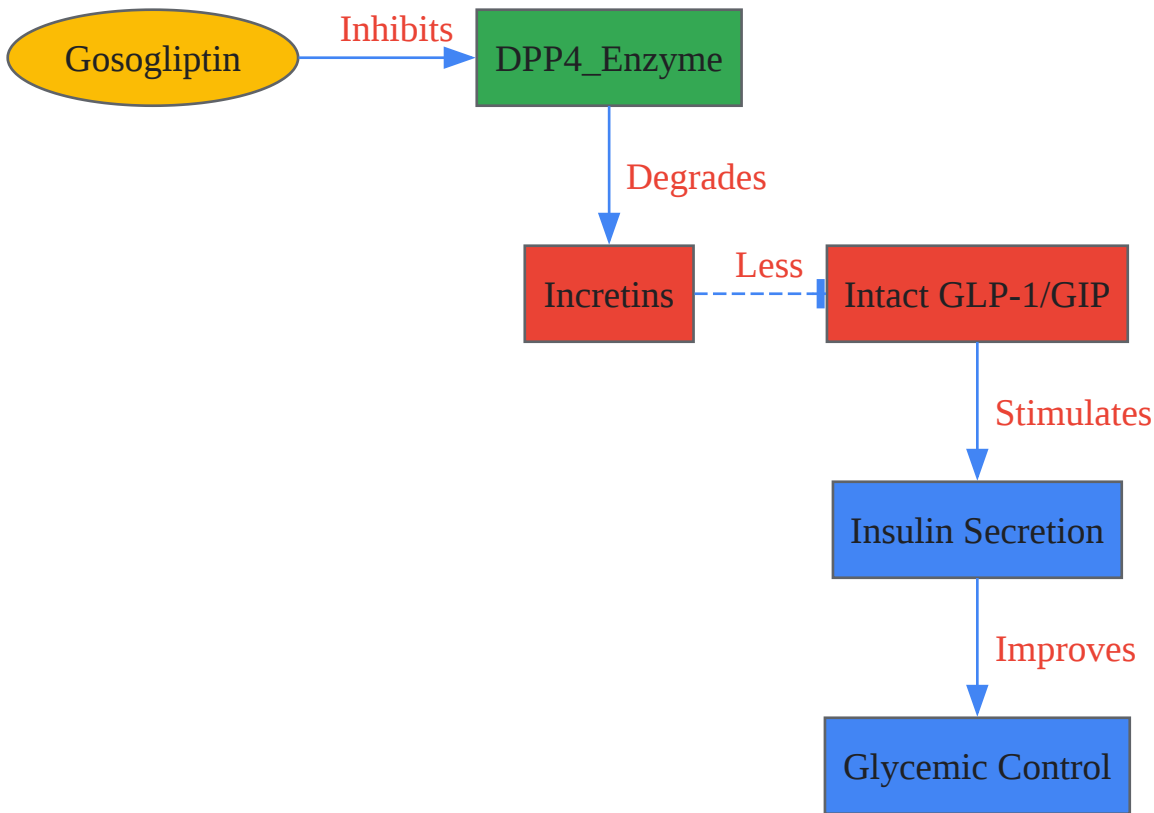
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Mechanism of Action and Selectivity

Gosogliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of **glucagon-like peptide-1 (GLP-1)** and **glucose-dependent insulintropic polypeptide (GIP)** [1] [2]. These incretin hormones are released after meals and stimulate insulin secretion in a glucose-dependent manner [1].

- **Key Mechanism:** By blocking DPP-4, **Gosogliptin** increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control without directly causing hypoglycemia [1] [3].
- **High Selectivity:** **Gosogliptin** demonstrates **greater than 200-fold selectivity** over other related enzymes like DPP-2, DPP-3, DPP-8, and DPP-9, contributing to a clean safety profile [2].

The diagram below illustrates this core mechanism of action and the subsequent physiological effects.



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Core mechanism of **Gosogliptin** action via DPP-4 inhibition.

Preclinical and Clinical Development

Gosogliptin was discovered and developed by Pfizer, progressing through Phase 1 and Phase 2 clinical trials [4]. Later-phase studies and registration were conducted in Russia, where the drug gained approval [4].

Key Preclinical and Clinical Findings

Aspect	Findings
Preclinical Efficacy	Showed rapid, reversible inhibition of plasma DPP-4 activity in rats, dogs, and monkeys. Stimulated insulin secretion and improved glucose tolerance in nonclinical models [2].

Aspect	Findings
Human Pharmacokinetics	A single 20 mg oral dose in humans led to a mean cumulative excretion of ~30.8% in urine and ~66.0% in feces in one study, with most excretion occurring within the first 48 hours [2].
Clinical Efficacy	In a Phase 2 study, adding Gosogliptin to metformin in T2DM patients with insufficient glycemic control resulted in significant improvements in HbA1c and fasting plasma glucose compared to placebo [4].
Russian Phase 3 Trial	Demonstrated comparable efficacy and safety to vildagliptin (another gliptin) in drug-naive T2DM patients, both as monotherapy and in combination with metformin [4].

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are crucial. Here are summaries of key experimental protocols involving **Gosogliptin**.

1. Protocol: In Vivo Efficacy in a Parkinson's Disease Model (2024 Study) [3]

This study investigated the neuroprotective potential of **Gosogliptin** in a 6-hydroxydopamine (6-OHDA) unilateral medial forebrain bundle lesioned rat model.

- **Objective:** To characterize the potential of **Gosogliptin** (and Sitagliptin) to mitigate dopaminergic neurodegeneration.
- **Animal Model:** Adult male Sprague-Dawley rats (250 g).
- **Dosing Regimens:**
 - **Early treatment:** **2.5 mg Gosogliptin** administered orally via diet admixture daily, starting 7 days before and continuing until 35 days after the 6-OHDA lesion (estimated dose: **10 mg/kg/day**).
 - **Delayed treatment:** A higher dose of **7.5 mg** administered orally via diet admixture daily, starting 7 days after the lesion and continuing for 45 days (estimated dose: **30 mg/kg/day**).
- **Key Assessments:** Methamphetamine-induced rotation tests, post-mortem analysis of dopaminergic cell viability and dopamine content in the substantia nigra and striatum, measures of neuroinflammation, and neurogenesis.
- **Outcome:** Pre- and post-treatment with **Gosogliptin** reduced motor deficits and dopaminergic degeneration, associated with approximately **70-80% plasma DPP-4 inhibition** and **20-30% brain**

DPP-4 inhibition.

2. Protocol: Human Pharmacokinetics and Metabolism Study [2]

This study characterized the metabolism, excretion, and pharmacokinetics of **Gosogliptin**.

- **Study Design:** A single oral dose of [¹⁴C]-labeled **Gosogliptin** was administered.
- **Dosing:**
 - **Animals:** 5 mg/kg to Sprague-Dawley rats and beagle dogs.
 - **Humans:** A single 20 mg dose.
- **Sample Collection:** Blood, urine, and feces were collected over a period (up to 168 hours in rats).
- **Analytical Methods:** Radioactivity counting and specific metabolite profiling (likely using LC-MS/MS) to determine the routes and rates of excretion and metabolic fate.

New Research Directions and Conclusion

A promising new avenue of research involves **repurposing Gosogliptin for neurodegenerative diseases**. A 2024 study provided mechanistic insights into its neuroprotective effects, showing it can elevate brain incretin levels and mitigate pathology in a Parkinson's disease model, supporting its potential as a treatment strategy beyond diabetes [3].

In summary, **Gosogliptin** represents a well-characterized and selective member of the DPP-4 inhibitor class. Its established efficacy in Type 2 Diabetes and emerging potential in central nervous system disorders make it a compelling candidate for further research and development.

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To cite this document: Smolecule. [Gosogliptin discovery and development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b004125#gosogliptin-discovery-and-development]

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